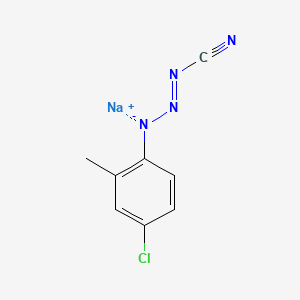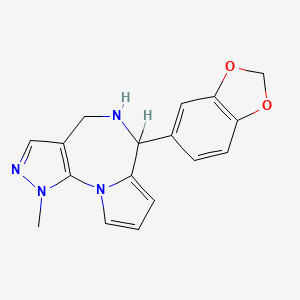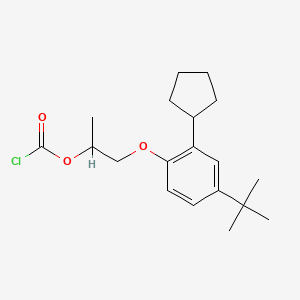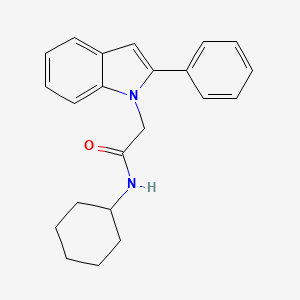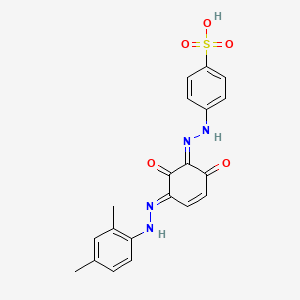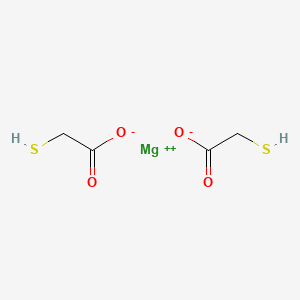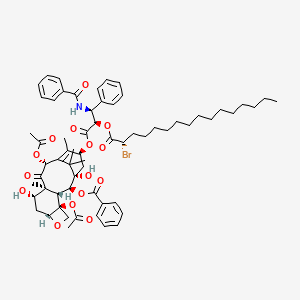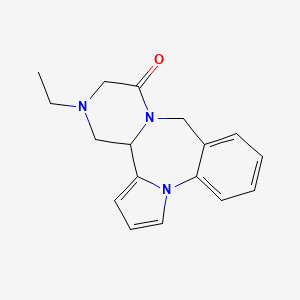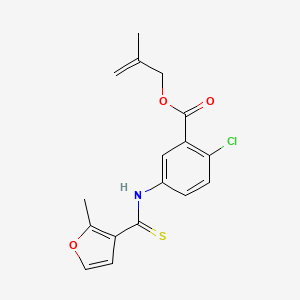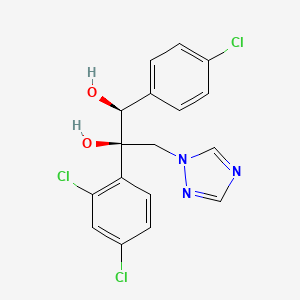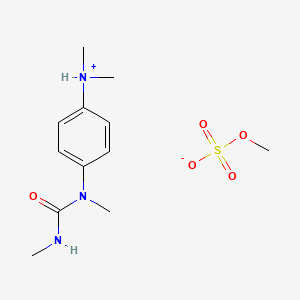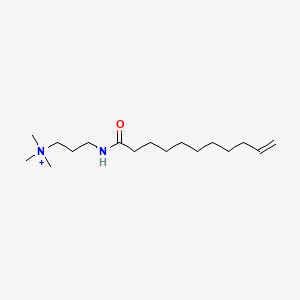
6-Hydroxy-5-methyl-2-hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-methyl-2-hexanone is an organic compound with the molecular formula C7H14O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Hydroxy-5-methyl-2-hexanone can be synthesized through several methods. One common approach involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone. This process starts with the preparation of 5-methyl-3-hexanone via a Grignard reaction and subsequent oxidation . The silyl enol ether is then formed by deprotonation with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane. The final oxidation step is carried out using m-chloroperbenzoic acid (MCPBA), yielding this compound with high selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthetic route involving the oxidation of silyl enol ethers can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-5-methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces secondary alcohols.
Substitution: Produces ethers or esters.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-methyl-2-hexanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the formulation of flavors and fragrances due to its unique aroma.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-5-methyl-2-hexanone involves its interaction with various molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-5-methyl-2-hexanone can be compared with other similar compounds, such as:
5-Methyl-2-hexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-5-methyl-2-hexanone: An isomer with the hydroxyl group in a different position, leading to different chemical properties and reactivity.
The presence of both hydroxyl and ketone groups in this compound makes it unique and versatile for various applications.
Eigenschaften
CAS-Nummer |
68208-73-1 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
6-hydroxy-5-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(5-8)3-4-7(2)9/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
LTKDRWVSUUCKAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


